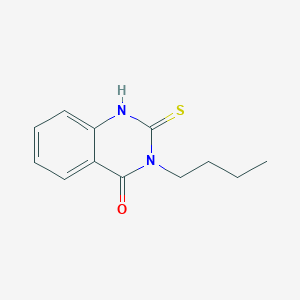

3-Butyl-2-mercapto-3H-quinazolin-4-one

Vue d'ensemble

Description

3-Butyl-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound with the molecular formula C12H14N2OS and a molecular weight of 234.317. This compound is known for its unique structure, which includes a quinazolinone core substituted with a butyl group and a mercapto group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-2-mercapto-3H-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde, followed by cyclization and introduction of the butyl and mercapto groups. One common method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Butyl-2-mercapto-3H-quinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The quinazolinone core can be reduced under specific conditions to yield different derivatives.

Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced quinazolinone derivatives.

Substitution: Alkyl or aryl-substituted quinazolinone derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Butyl-2-mercapto-3H-quinazolin-4-one is primarily studied for its anticancer properties . Research indicates that it can inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapy . The compound's mechanism of action often involves binding to enzyme active sites or allosteric sites, disrupting critical biological pathways.

Antimicrobial Activity

The compound exhibits promising antimicrobial properties , particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated its ability to inhibit bacterial growth without significant cytotoxicity to human cells . This makes it a potential candidate for developing new antibiotics.

Antioxidant Activity

Research has shown that quinazolinone derivatives can function as antioxidants, neutralizing reactive oxygen species (ROS) and preventing oxidative stress-related damage. Studies suggest that linking quinazolinone with phenolic compounds can enhance antioxidant efficacy beyond traditional antioxidants like ascorbic acid .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of various quinazolinone derivatives, including this compound. The results indicated that modifications at specific positions significantly impacted their efficacy against cancer cell lines, highlighting the importance of structure–activity relationships (SAR) in drug design .

Case Study 2: Antimicrobial Efficacy

In another research project focusing on antimicrobial activity, this compound was tested against multiple bacterial strains. The findings showed that certain structural modifications enhanced its antibacterial properties, providing insights into designing more effective antimicrobial agents .

Mécanisme D'action

The mechanism of action of 3-Butyl-2-mercapto-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparaison Avec Des Composés Similaires

2-Mercapto-3H-quinazolin-4-one: Lacks the butyl group, which may affect its biological activity and solubility.

3-Butyl-4H-quinazolin-2-one: Lacks the mercapto group, which may reduce its ability to form covalent bonds with proteins.

3-Butyl-2-mercapto-4H-quinazoline: Similar structure but different tautomeric form, which can affect its reactivity and biological activity.

Uniqueness: 3-Butyl-2-mercapto-3H-quinazolin-4-one is unique due to the presence of both the butyl and mercapto groups, which contribute to its distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .

Activité Biologique

3-Butyl-2-mercapto-3H-quinazolin-4-one, a member of the quinazolinone family, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a butyl group and a thiol (mercapto) functional group attached to the quinazolinone core. This structure is believed to enhance its lipophilicity, potentially improving its cellular uptake and interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound:

- Antibacterial Effects : Research indicates that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial growth through interference with essential cellular processes.

- Antifungal Activity : The compound also demonstrates antifungal properties, showing effectiveness against Candida albicans in laboratory settings.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes crucial for microbial survival, thereby disrupting metabolic pathways essential for growth .

- DNA Interaction : The compound may interact with DNA, leading to disruptions in replication and transcription processes, which is particularly relevant in cancer cells where uncontrolled proliferation occurs .

- Cell Signaling Modulation : Preliminary studies suggest that it may influence cell signaling pathways, affecting gene expression and cellular metabolism.

Case Studies and Research Findings

Several notable studies have contributed to the understanding of the biological activity of this compound:

- Analgesic and Anti-inflammatory Activities : A study synthesized various derivatives of 3-butyl-2-substituted amino quinazolinones, identifying that certain derivatives exhibited significant analgesic and anti-inflammatory effects, outperforming standard treatments like diclofenac sodium .

- Antituberculosis Potential : Quinazolinone derivatives have been explored for their anti-tuberculosis activity, with some compounds demonstrating effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis . While specific data on this compound in this context is limited, its structural similarity suggests potential for further investigation.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| This compound | Significant against MRSA | Enzyme inhibition, DNA interaction |

| 3-Ethylquinoxalin-2(1H)-one | Moderate | Enzyme inhibition |

| 3-Methylquinoxalin-2(1H)-one | Low | Unknown |

Future Directions

Research on this compound is ongoing, focusing on:

- Dosage Effects : Studies are being conducted to assess how varying dosages affect its efficacy and toxicity in animal models.

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for developing therapeutic applications.

- Combination Therapies : Investigating its potential synergistic effects with other antimicrobial agents could enhance treatment efficacy against resistant strains.

Propriétés

IUPAC Name |

3-butyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-7H,2-3,8H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMVQTWMNLKAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364333 | |

| Record name | 3-Butyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13906-07-5 | |

| Record name | 3-Butyl-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13906-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 164977 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13906-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.